Welcome to the BenchChem Online Store!
molecular formula C9H7N3O2 B8731305 3-(2H-1,2,3-triazol-2-yl)Benzoic acid

3-(2H-1,2,3-triazol-2-yl)Benzoic acid

Cat. No. B8731305
M. Wt: 189.17 g/mol
InChI Key: ZOOGHLMMLTWKGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09242970B2

Procedure details

A cooled (0° C.) solution of the major isomer 3-(2H-1,2,3-triazol-2-yl)benzoic acid (500 mg; 2.64 mmol) in anh. THF (7 ml) was treated dropwise with a BH3.THF (1.0 M in THF; 6.60 ml; 6.60 mmol), and this mixture was stirred at 0° C., under nitrogen, for 1 h, and then at rt for 1.5 h. The resulting reaction mixture was then cooled to 0° C., and treated successively with MeOH (10 ml) and water (10 ml). The organic solvents were removed under reduced pressure, and the resulting aq. layer was extracted with DCM (3×10 ml). The mixed organic layers were washed with brine, dried over anh. MgSO4, filtered, and concentrated to dryness under reduced pressure. Purification by FC (DCM/MeOH=20/1) afforded (3-(2H-1,2,3-triazol-2-yl)phenyl)methanol as a colorless oil. LC-MS (conditions A): tR=0.51 min.; no ionisation.
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
6.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1[N:2]([C:6]2[CH:7]=[C:8]([CH:12]=[CH:13][CH:14]=2)[C:9](O)=[O:10])[N:3]=[CH:4][CH:5]=1.B.C1COCC1.CO.O>C1COCC1>[N:1]1[N:2]([C:6]2[CH:7]=[C:8]([CH2:9][OH:10])[CH:12]=[CH:13][CH:14]=2)[N:3]=[CH:4][CH:5]=1 |f:1.2|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
N=1N(N=CC1)C=1C=C(C(=O)O)C=CC1
Name
Quantity
7 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
6.6 mL
Type
reactant
Smiles
B.C1CCOC1
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
CO
Name
Quantity
10 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
this mixture was stirred at 0° C., under nitrogen, for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at rt for 1.5 h
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was then cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
The organic solvents were removed under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
the resulting aq. layer was extracted with DCM (3×10 ml)
WASH
Type
WASH
Details
The mixed organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anh. MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
Purification by FC (DCM/MeOH=20/1)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
N=1N(N=CC1)C=1C=C(C=CC1)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.